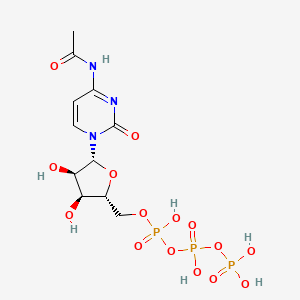

N4-Acetylcytidine triphosphate

Description

Propriétés

Formule moléculaire |

C11H18N3O15P3 |

|---|---|

Poids moléculaire |

525.19 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1 |

Clé InChI |

PMLKMGFNRKVFTQ-PEBGCTIMSA-N |

SMILES isomérique |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canonique |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Molecular Biogenesis and Enzymatic Regulation of N4 Acetylcytidine

N-Acetyltransferase 10 (NAT10): The Primary "Writer" Enzyme of ac4C

N-acetyltransferase 10 (NAT10) is recognized as the sole "writer" enzyme responsible for installing the N4-acetylcytidine modification in eukaryotic RNA. nih.govsciopen.combmj.com It belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes. biorxiv.orgnih.gov The essential nature of NAT10 is highlighted by its conservation across all known eukaryotes, from yeast to vertebrates. biorxiv.org NAT10's activity is not limited to a single RNA species; it modifies cytidines on 18S rRNA, specific tRNAs (serine and leucine), and a wide array of mRNAs, thereby influencing RNA stability, processing, and translation efficiency. biorxiv.orguniprot.orgsciopen.com

The enzymatic reaction catalyzed by NAT10 is a complex process that requires specific substrates and energy input to achieve the acetylation of cytidine (B196190) within an RNA molecule. nih.govresearchgate.net This mechanism ensures the precise modification of target RNAs.

The direct source of the acetyl group for the ac4C modification is acetyl-coenzyme A (acetyl-CoA). nih.govresearchgate.netnih.gov NAT10 binds acetyl-CoA and facilitates the transfer of its acetyl moiety to the exocyclic N4-amine of a target cytidine residue. nih.govembopress.org This catalytic step is a hallmark of the GNAT family of acetyltransferases to which NAT10 belongs. biorxiv.orgnih.gov The requirement for acetyl-CoA links the process of RNA modification directly to the metabolic state of the cell, as acetyl-CoA is a central molecule in cellular metabolism. researchgate.net

A distinguishing feature of the NAT10-mediated acetylation reaction is its dependence on energy derived from the hydrolysis of adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP). nih.govnih.govnih.govebi.ac.uk This energy requirement is associated with the enzyme's helicase domain. mdpi.comnih.govresearchgate.net It is proposed that ATP/GTP hydrolysis fuels a helicase motor function that delivers the target cytidine base to the active site of the acetyltransferase domain. ebi.ac.uk This dual requirement for both an acetyl donor (acetyl-CoA) and an energy source (ATP/GTP) underscores the controlled nature of ac4C formation. researchgate.netnih.gov

NAT10 is a large, multifunctional protein of approximately 120 kDa. biorxiv.orgnih.gov Its complex structure comprises several distinct domains that contribute to its diverse cellular roles, which extend beyond RNA acetylation to include ribosome biogenesis and DNA damage response. maayanlab.cloudbiorxiv.orgmdpi.com

| Domain | Abbreviation/Family | Function |

| N-acetyltransferase Domain | GNAT | Belongs to the GCN5-related N-acetyltransferase family; binds acetyl-CoA and catalyzes the transfer of the acetyl group to cytidine. biorxiv.orgnih.govmdpi.com |

| Helicase Domain | RecD, P-loop NTPase | Contains Walker A and Walker B motifs; binds and hydrolyzes ATP/GTP to provide energy for the reaction, likely for RNA unwinding or remodeling. biorxiv.orgebi.ac.ukmdpi.comresearchgate.net |

| RNA-binding Domain | tRNA binding motif | Facilitates the interaction with and recognition of target RNA substrates. biorxiv.orgnih.govresearchgate.net |

| Domain of Unknown Function | DUF1726 | A conserved domain near the N-terminus with a yet-to-be-fully-defined function. mdpi.comnih.govresearchgate.net |

The multifunctional nature of NAT10 is evident from its involvement in various cellular processes. It participates in the processing of pre-rRNA and the assembly of the 40S ribosomal subunit. mdpi.comresearchgate.net Furthermore, NAT10 has been implicated in acetylating non-RNA substrates, such as proteins, and plays a role in maintaining genomic integrity through the DNA damage response. maayanlab.cloudmdpi.com

The ac4C modification and the enzyme responsible for it are conserved throughout all domains of life, highlighting its fundamental biological importance. nih.govbiorxiv.org

| Species | Homolog Name | Primary Substrates | Key Characteristics |

| Yeast (Saccharomyces cerevisiae) | Kre33 | 18S rRNA, tRNASer, tRNALeu | Essential protein involved in ribosome biogenesis; requires the adaptor protein Tan1 for efficient tRNA acetylation. mdpi.comnih.govresearchgate.net |

| Bacteria (Escherichia coli, Salmonella enterica) | TmcA | tRNAMet (wobble position) | Catalyzes ac4C formation at the wobble position to ensure accurate decoding and prevent codon misreading. nih.govresearchgate.netebi.ac.uk Possesses a monomeric, L-shaped structure. biorxiv.orgresearchgate.net |

| Fission Yeast (Schizosaccharomyces pombe) | Nat10 | SSU rRNA | A mutation in the ATP-binding motif abolishes cytidine acetylation and impairs ribosome assembly. pombase.org |

| Archaea (Thermococcus kodakarensis) | TkNat10 | Various RNAs | Exhibits robust stand-alone RNA cytidine acetyltransferase activity that is dependent on temperature, ATP, and acetyl-CoA. oup.com |

While human NAT10 and yeast Kre33 are conserved 18S rRNA and tRNA acetyltransferases, the bacterial homolog TmcA primarily modifies tRNA at the wobble position. ebi.ac.uknih.gov Structural studies show that eukaryotic NAT10 forms a dimer, which is distinct from the monomeric structure of bacterial TmcA. biorxiv.orgresearchgate.net

Acetyl Group Transfer from Acetyl-CoA

Structural Domains and Multifunctional Activities of NAT10

Auxiliary Factors and Cofactors in ac4C Modification

NAT10 does not always act alone. To achieve specificity for certain RNA substrates, particularly tRNA and rRNA, it collaborates with auxiliary proteins and RNA cofactors. biorxiv.orgresearchgate.net

For tRNA acetylation, NAT10 requires an adaptor protein called THUMPD1 in humans (Tan1 in yeast). biorxiv.orgmdpi.comnih.gov THUMPD1 binds to the D-arm structure of tRNASer and tRNALeu, facilitating the NAT10-catalyzed synthesis of ac4C at position C12. nih.govnih.gov This interaction is crucial for full tRNA acetyltransferase activity. uniprot.org

In the case of rRNA acetylation, NAT10 (or Kre33 in yeast) is guided to its specific target sites on the 18S rRNA by small nucleolar RNAs (snoRNAs). biorxiv.orgmdpi.com In yeast, snR4 and snR45 are the guide RNAs that direct Kre33 to acetylate C1280 and C1773, respectively. biorxiv.orgmdpi.com In humans, SNORD13 performs a similar role, guiding NAT10 to C1842 on helix 45 of the 18S rRNA. biorxiv.org The base-pairing between the snoRNA and the pre-rRNA requires the helicase activity of NAT10/Kre33. mdpi.com However, for the widespread acetylation of mRNA, no specific cofactors for NAT10 have been identified to date. nih.gov

THUMP Domain Containing 1 (THUMPD1)

THUMP Domain Containing 1 (THUMPD1) is a crucial adaptor protein that mediates the acetylation of tRNA by NAT10. uniprot.orgdeciphergenomics.orguniprot.org It functions as a tRNA-binding adapter, facilitating the NAT10-dependent modification of cytidine to N4-acetylcytidine specifically in tRNAs. uniprot.orguniprot.orgoup.com While essential for tRNA acetylation, THUMPD1 is not required for the modification of 18S rRNA. researchgate.net The THUMP (THioUridine synthases, RNA Methylases and Pseudouridine synthases) domain is a conserved RNA-binding motif. researchgate.netnih.gov In humans, NAT10 and THUMPD1 work together to catalyze the formation of ac4C. oup.comportlandpress.com Studies have also shown that the NAT10/THUMPD1 complex can acetylate primary microRNAs (pri-miRNAs). nih.gov The interaction between NAT10 and THUMPD1 has been confirmed in human cells. oup.com

| Protein | Function | Target RNA | Organism |

| THUMPD1 | tRNA-binding adapter for NAT10 | tRNA, pri-miRNA | Human |

| NAT10 | Catalytic acetyltransferase | tRNA, rRNA, mRNA, pri-miRNA | Human |

Small Nucleolar RNA (snoRNA) in rRNA Acetylation

The acetylation of ribosomal RNA (rRNA) is guided by a different class of molecules known as small nucleolar RNAs (snoRNAs). oup.comresearchgate.net Unlike tRNA acetylation, which requires the THUMPD1 protein, rRNA acetylation depends on snoRNAs to direct the NAT10 enzyme to the correct cytidine residues. oup.comnih.gov Specifically, box C/D snoRNAs are essential for this process. oup.comnih.gov

In humans, the vertebrate-specific box C/D snoRNA, SNORD13 (also known as U13), is required for the acetylation of a single cytidine residue (C1842) in helix 45 of the 18S rRNA. oup.comnih.govoup.com SNORD13 has two antisense elements that are thought to base-pair with the 18S rRNA sequence surrounding the target cytidine, thereby facilitating the modification by NAT10. oup.comoup.com In yeast, two orphan box C/D snoRNAs, snR4 and snR45, perform a similar guidance function for the yeast acetyltransferase Kre33. oup.com snR4 targets cytidine 1280 (helix 34), while snR45 targets cytidine 1773 (helix 45) in the 18S rRNA. oup.comoup.com Although NAT10 and SNORD13 are both necessary for rRNA acetylation in humans, direct interaction between the two has not been observed. nih.gov

| Molecule | Type | Function | Target Site | Organism |

| SNORD13 | box C/D snoRNA | Guides NAT10 for rRNA acetylation | C1842 in 18S rRNA (helix 45) | Human |

| snR4 | box C/D snoRNA | Guides Kre33 for rRNA acetylation | C1280 in 18S rRNA (helix 34) | Yeast |

| snR45 | box C/D snoRNA | Guides Kre33 for rRNA acetylation | C1773 in 18S rRNA (helix 45) | Yeast |

Putative tRNA Acetyltransferase (TAN1) in Yeast tRNA Acetylation

In the yeast Saccharomyces cerevisiae, the formation of N4-acetylcytidine at position 12 of serine and leucine (B10760876) tRNAs requires a protein called Tan1. embopress.orgyeastgenome.orgresearchgate.net Tan1, the yeast homolog of human THUMPD1, functions as an adaptor protein for the Kre33 enzyme (the yeast homolog of NAT10). oup.comyeastgenome.org Although Tan1 contains a conserved THUMP domain for tRNA binding, it lacks a catalytic acetyltransferase domain, indicating it serves as a helper protein rather than the actual enzyme. nih.govembopress.orgresearchgate.net Tan1 is specifically required for tRNA acetylation and is not involved in the modification of 18S rRNA. nih.govresearchgate.net The absence of Tan1 leads to the loss of ac4C in tRNA. researchgate.net

| Protein | Homolog | Function | Target RNA | Organism |

| Tan1 | THUMPD1 (Human) | Adaptor for Kre33-mediated tRNA acetylation | tRNA | Yeast |

| Kre33 | NAT10 (Human) | Catalytic acetyltransferase | tRNA, rRNA | Yeast |

Regulation of NAT10 Expression and Activity

The expression and activity of N-acetyltransferase 10 (NAT10), the sole known enzyme responsible for ac4C modification in humans, are subject to regulation at multiple levels and play a role in various cellular processes. researchgate.netbmj.com

NAT10 expression is often altered in disease states. For instance, it is found to be upregulated in various cancers, including hepatocellular carcinoma, and this increased expression can be correlated with poor patient prognosis. portlandpress.comnih.gov

The activity of NAT10 is multifaceted, relying on its acetyl-CoA-dependent acetyltransferase domain, an ATP-dependent helicase domain, and an RNA binding domain, which work in concert to achieve RNA-specific acetylation. biorxiv.org The catalytic function of NAT10 is central to its biological roles. biorxiv.org The activity of NAT10 can be modulated by small molecule inhibitors. Remodelin, a known NAT10 inhibitor, has been shown to suppress cardiac remodeling in mice by inhibiting NAT10's function. ahajournals.org

Furthermore, NAT10 activity regulates the expression of other genes post-transcriptionally. By depositing ac4C modifications on target mRNAs, NAT10 can enhance their stability and translation efficiency. ahajournals.orgmedsci.org For example, NAT10 has been shown to regulate the stability of mRNAs for genes such as CEBPG, DDX5, and HLTF by promoting their ac4C modification. bmj.com Similarly, it enhances the stability of CD47 and ROCK2 transcripts during cardiac remodeling and HNRNPUL1 mRNA in cervical cancer. ahajournals.orgmedsci.org This regulatory function highlights NAT10 as a key player in controlling gene expression networks.

| Regulator/Factor | Effect on NAT10 | Downstream Consequence |

| Upregulation in Cancer | Increased NAT10 protein levels | Associated with poor prognosis in cancers like HCC. nih.gov |

| Remodelin (Inhibitor) | Inhibition of catalytic activity | Prevents cardiac functional impairments in mouse models. ahajournals.org |

| ac4C Modification | NAT10-mediated mRNA acetylation | Enhances stability and translation of target mRNAs (e.g., HNRNPUL1, CD47, ROCK2). ahajournals.orgmedsci.org |

Molecular Mechanisms and Functional Roles of N4 Acetylcytidine in Nucleic Acid Metabolism

Impact on RNA Stability and Half-Life

A primary function of N4-acetylcytidine is the enhancement of RNA stability. tandfonline.comnih.gov The presence of the acetyl group on the cytidine (B196190) base offers protection to the RNA molecule from degradation by nucleases, thereby extending its half-life. tandfonline.comnih.gov This stabilization effect has been observed across different types of RNA, including messenger RNA (mRNA) and long non-coding RNA (lncRNA). tandfonline.comnih.gov

Studies have demonstrated that transcripts containing ac4C, particularly within the coding sequence (CDS), exhibit a significantly longer half-life compared to non-acetylated transcripts. acs.orgacs.org Depletion of the acetyltransferase NAT10 leads to a decrease in ac4C levels and a corresponding reduction in the stability of these target mRNAs. acs.orgacs.org For instance, in the absence of NAT10, the half-life of mRNAs with ac4C in the CDS region is significantly shortened. acs.org This suggests a direct role for ac4C in preserving the integrity of mRNA molecules, which is crucial for sustained protein production. researchgate.net The stabilizing effect of ac4C is a key mechanism by which this modification regulates gene expression at the post-transcriptional level. researchgate.netoup.com

Table 1: Research Findings on N4-Acetylcytidine and RNA Stability

| Finding | Organism/System | Key Takeaway | Reference(s) |

|---|---|---|---|

| ac4C protects RNA from nuclease degradation. | General | The acetyl group physically shields the RNA molecule. | tandfonline.comnih.gov |

| Transcripts with ac4C have a longer half-life. | Human cells | Acetylated mRNAs are more stable than non-acetylated ones. | acs.orgacs.org |

| NAT10 depletion reduces mRNA stability. | Human cells | Loss of the enzyme that adds ac4C leads to faster mRNA degradation. | acs.orgacs.org |

| ac4C in lncRNA promotes stabilization. | Human cells | The modification also enhances the stability of non-coding RNAs. | tandfonline.comnih.gov |

Regulation of Messenger RNA (mRNA) Translation

N4-acetylcytidine exerts a complex, position-dependent regulatory influence on mRNA translation. oup.comnih.govnih.gov Its presence can either enhance or inhibit protein synthesis depending on its location within the mRNA molecule. nih.govcancer.gov

Enhancement of Translation Efficiency and Fidelity

When located within the protein-coding sequences (CDS) of mRNA, ac4C has been shown to stimulate translation. nih.govnih.gov This modification can enhance the efficiency of the translation process, leading to increased protein output from a given mRNA template. researchgate.netacs.orgacs.org In addition to efficiency, ac4C plays a role in maintaining the fidelity of translation. tandfonline.comnih.govabcam.com By ensuring the correct pairing between codons on the mRNA and anticodons on the transfer RNA (tRNA), ac4C helps to prevent errors during protein synthesis. tandfonline.comnih.govnih.gov This is particularly crucial for the accurate decoding of the genetic code. biorxiv.orgnih.gov

Role in Codon-Anticodon Interactions, Particularly at the Wobble Position

The influence of ac4C on translation fidelity is especially pronounced at the wobble position of the codon-anticodon interaction. nih.gov The wobble position, the third base in an mRNA codon, allows for some flexibility in base pairing. N4-acetylcytidine at this position in the anticodon of tRNAs, such as in E. coli tRNAMet, helps to ensure precise recognition of the corresponding codon. nih.govembopress.org It stabilizes the C-G base pair interaction, which is critical for correctly reading the AUG start codon and preventing misreading of near-cognate codons like AUA. nih.govembopress.org The conformation of the N4-acetyl group is crucial; a "proximal" orientation allows for interaction with the third base of the codon, while a "distal" conformation may prevent misreading. nih.gov This stabilization of the codon-anticodon duplex is a key factor in maintaining the accuracy of protein synthesis. oup.comembopress.org

Influence on Translation Initiation and Elongation Phases

The location of ac4C within an mRNA transcript dictates its effect on different phases of translation. nih.gov While ac4C in the coding sequence promotes the elongation phase of translation, its presence in the 5' untranslated region (5' UTR) can have an inhibitory effect on translation initiation. nih.govcancer.govrowan.edu

Specifically, ac4C within the 5' UTR can promote initiation at upstream, non-canonical start sites, which in turn competitively inhibits translation from the annotated start codon. nih.govnih.gov Furthermore, acetylation within the Kozak consensus sequence, which flanks the start codon, can directly impede translation initiation. oup.comnih.gov This demonstrates a sophisticated regulatory mechanism where a single modification can have opposing effects based on its context within the mRNA. nih.govnih.gov

Interaction with Ribosomes and Transfer RNAs

N4-acetylcytidine modification on mRNA can directly influence its interaction with the translational machinery, including ribosomes and tRNAs. medchemexpress.com Cryo-electron microscopy studies of mammalian 80S initiation complexes have revealed that ac4C at the -1 position, immediately preceding an AUG start codon, disrupts an important interaction between the cytosine and a hypermodified base (t6A) on the initiator tRNA (tRNAiMet). nih.govnih.gov This interference with the initiator tRNA can directly repress canonical translation initiation. nih.govepigenie.com

Conversely, when located in the coding region, ac4C can enhance the affinity of the mRNA for ribosomes and tRNAs, thereby promoting translation efficiency. researchgate.net This modulation of interactions with the core components of protein synthesis machinery underscores the multifaceted regulatory role of ac4C. researchgate.netmedchemexpress.com

Modulation of RNA Secondary and Tertiary Structures

N4-acetylcytidine can influence the folding of RNA into complex secondary and tertiary structures. tandfonline.comresearchgate.net The acetyl group can participate in intramolecular hydrogen bonding, which enforces a specific conformation on the cytidine nucleoside. nih.gov This conformational preference, in turn, stabilizes Watson-Crick base pairing with guanosine (B1672433). nih.gov

This stabilization of base pairing can reinforce RNA secondary structures, such as helices in ribosomal RNA (rRNA) and the D-stem of tRNAs. nih.govresearchgate.net For example, in 18S rRNA, ac4C is found in helices near the decoding site, where it contributes to the structural integrity of the ribosome. nih.govresearchgate.net Similarly, in tRNASer and tRNALeu, ac4C in the D-stem is important for maintaining the correct tRNA fold, which is essential for its stability and function. nih.govacs.org By enforcing specific structural arrangements, ac4C plays a fundamental role in ensuring the proper function of various RNA molecules. nih.govepigenie.comresearchgate.net

Table 2: Summary of N4-acetylcytidine's Role in Translation

| Location of ac4C | Phase of Translation Affected | Effect on Translation | Molecular Mechanism | Reference(s) |

|---|---|---|---|---|

| Coding Sequence (CDS) | Elongation | Enhancement | Improves tRNA discrimination and ribosome affinity. | acs.orgnih.govnih.gov |

| 5' Untranslated Region (5' UTR) | Initiation | Inhibition | Promotes upstream initiation, represses canonical start codons. | oup.comnih.govnih.gov |

| Wobble Position (tRNA) | Elongation (Fidelity) | Enhancement of Fidelity | Stabilizes codon-anticodon pairing, prevents misreading. | nih.govnih.govembopress.org |

| Kozak Sequence | Initiation | Inhibition | Disrupts interaction with initiator tRNA. | oup.comnih.govnih.gov |

Duplex Stabilization and Conformation

The acetylation of cytidine at the N4 position has a notable impact on the stability and conformation of nucleic acid duplexes. Crystallographic studies have revealed that the acetyl group of ac4C tends to adopt a "proximal" conformation, where it is oriented near the C5 position of the cytidine ring. biorxiv.orgnih.gov This preferred conformation is stabilized by a weak intramolecular interaction between the carbonyl oxygen of the acetyl group and the C5-H of the pyrimidine. biorxiv.orgnih.gov

This specific arrangement makes the hydrogen on the N4 nitrogen more available for forming a hydrogen bond with a guanosine base. nih.gov Consequently, ac4C enhances the stability of Watson-Crick base pairing between cytosine and guanine (B1146940). nih.govresearchgate.net Research has shown that in an RNA duplex context, such as that found in helix 45 of human 18S rRNA, ac4C increases the stability of C-G base pairs. biorxiv.org This stabilizing effect can be further augmented by the presence of a nearby G•U wobble pair. biorxiv.org The enhanced thermostability of RNA:RNA and RNA:DNA duplexes containing ac4C has been demonstrated through thermal denaturation experiments. researchgate.net

| Effect of N4-Acetylcytidine on Duplex Properties | Observation | Reference |

| Conformation | Acetyl group prefers a "proximal" orientation near the C5 of cytidine. | biorxiv.orgnih.gov |

| Base Pairing | Enhances Watson-Crick base pairing with guanosine. | nih.govresearchgate.net |

| Duplex Stability | Increases the thermostability of RNA:RNA and RNA:DNA duplexes. | researchgate.net |

Interactions with RNA-Binding Proteins (RBPs)

The presence of N4-acetylcytidine on an RNA molecule can significantly modulate its interactions with RNA-binding proteins (RBPs). This modification can alter the chemical properties of the cytidine base, affecting how proteins recognize and bind to the RNA. tandfonline.com The interactions between ac4C-modified RNA and RBPs are complex and can lead to either recruitment or repulsion of specific proteins, thereby influencing various cellular processes.

For instance, ac4C modification has been shown to be crucial for the localization of certain proteins and transcripts. Under cellular stress, ac4C-modified mRNAs are enriched in stress granules, which are dense aggregations of proteins and non-translating mRNAs. embopress.org This suggests a role for ac4C in mediating the recruitment of specific transcripts and RBPs to these structures. embopress.orgbiorxiv.org

Specific Protein Partners (e.g., PCBP2, TBL3)

Research has begun to identify specific protein partners that interact with ac4C-modified RNA.

Poly(rC)-binding protein 2 (PCBP2): This protein is known to bind to single-stranded nucleic acids, particularly those with poly(rC) tracts. uniprot.org In the context of viral infections, such as Enterovirus 71 (EV71), N4-acetylcytidine modification on the viral RNA has been shown to selectively recruit PCBP2. nih.govoup.com This interaction enhances the translation and stability of the viral RNA. nih.govoup.com PCBP2 also plays a role in cellular antiviral responses and the regulation of mRNA splicing. uniprot.org

Transducin beta-like protein 3 (TBL3): TBL3 has been proposed as a potential ac4C-binding protein during mouse oocyte maturation. nih.govfrontiersin.org While direct binding and a definitive regulatory role are yet to be fully confirmed, TBL3 has been identified as a protein of interest in processes where ac4C modification is also implicated. nih.govfrontiersin.org

| Protein Partner | Observed/Proposed Interaction with N4-Acetylcytidine | Functional Consequence | Reference |

| PCBP2 | Selectively recruited to ac4C-modified viral RNA. | Enhances viral RNA translation and stability. | nih.govoup.com |

| TBL3 | Proposed as a potential ac4C-binding protein. | Implicated in mouse oocyte maturation. | nih.govfrontiersin.org |

Role in Non-Coding RNA Processing (e.g., pri-miRNA to pre-miRNA)

N4-acetylcytidine modification is not limited to messenger RNA and has been identified in non-coding RNAs, where it plays a critical role in their processing and function. Recent studies have demonstrated that primary microRNAs (pri-miRNAs) are modified with ac4C. nih.govresearchgate.netnih.gov

This acetylation of pri-miRNAs is crucial for their processing into precursor miRNAs (pre-miRNAs). nih.govresearchgate.netnih.gov The presence of ac4C on a pri-miRNA enhances its interaction with DGCR8, a key component of the Microprocessor complex which also includes the DROSHA enzyme. nih.govresearchgate.netnih.gov This enhanced binding facilitates the cleavage of the pri-miRNA into a pre-miRNA, thereby promoting the biogenesis of mature miRNA. nih.govresearchgate.netnih.govoup.com The acetylation of pri-miRNAs is catalyzed by the NAT10/THUMPD1 complex. nih.govresearchgate.net Knockdown of NAT10 has been shown to decrease the levels of mature miRNAs while causing an accumulation of pri-miRNAs, highlighting the importance of ac4C in this pathway. nih.govresearchgate.net

DNA Polymerase Utilization of N4-Acylated Deoxycytidine Triphosphates

The enzymatic incorporation of modified nucleotides is a key area of research for understanding DNA replication and for developing new molecular biology tools. Studies have shown that various DNA polymerases can efficiently utilize N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) as substrates for DNA synthesis. oup.comnih.govoup.com

Both family A and family B DNA polymerases have been found to incorporate these modified nucleotides. oup.comnih.gov Interestingly, in addition to the expected pairing with guanine, a strong base-pairing interaction occurs between N4-acyl-cytosine and adenine (B156593) when using polymerases such as Taq, Klenow fragment (exo-), and Bsm. oup.comnih.govoup.com Even proofreading polymerases like phi29 can successfully use dCAcylTPs, although they may be more prone to forming CAcyl•A mispairs. oup.comnih.govoup.com The efficiency of incorporation can be influenced by the bulkiness of the acyl modification, with larger groups being handled differently by various polymerases. oup.com Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to incorporate several hundred consecutive N4-acylated deoxycytidine nucleotides. oup.comnih.govoup.com

| DNA Polymerase Type | Utilization of dCAcylTPs | Base Pairing Behavior | Reference |

| Family A (e.g., Taq, Klenow fragment) | Efficiently incorporates dCAcylTPs. | Forms CAcyl•G and strong CAcyl•A pairs. | oup.comnih.govoup.com |

| Family B (e.g., KOD XL) | Efficiently incorporates dCAcylTPs. | Forms CAcyl•G and strong CAcyl•A pairs. | oup.comnih.govoup.com |

| Proofreading (e.g., phi29) | Successfully utilizes dCAcylTPs. | Prone to forming CAcyl•A mispairs. | oup.comnih.govoup.com |

| Terminal Deoxynucleotidyl Transferase (TdT) | Can incorporate hundreds of consecutive modified nucleotides. | Template-independent incorporation. | oup.comnih.govoup.com |

Biological Implications and Cellular Processes Modulated by N4 Acetylcytidine

Gene Expression Regulation at Post-Transcriptional Level

N4-acetylcytidine is a significant epitranscriptomic mark that exerts profound control over gene expression at the post-transcriptional level. nih.govtandfonline.com This modification, found on various types of RNA including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), primarily functions to enhance the stability and translational efficiency of its target transcripts. nih.govresearchgate.netnih.gov

The presence of ac4C on an mRNA molecule can protect it from degradation by nucleases, thereby extending its half-life and increasing the potential for protein production. nih.govtandfonline.com Furthermore, ac4C modification, particularly when located within the coding sequence or at wobble positions of codons, can influence the efficiency and fidelity of protein translation. nih.govresearchgate.net By modulating ribosome interaction and movement along the mRNA, ac4C ensures the correct reading of the genetic code and promotes efficient synthesis of proteins. nih.govresearchgate.net This regulatory layer allows cells to fine-tune protein output in response to developmental programs and environmental changes. tandfonline.com

| RNA Type | Location of ac4C | Functional Consequence |

| mRNA | Coding Sequences, Untranslated Regions (UTRs) | Enhances stability, promotes translation efficiency. nih.govnih.gov |

| tRNA | Anticodon Loop | Improves accuracy of codon recognition and translational fidelity. nih.govtandfonline.com |

| rRNA | 18S rRNA | Contributes to proper ribosome assembly and function. nih.govtandfonline.com |

| lncRNA | e.g., CTC-490G23 | Promotes stabilization and increased expression. nih.govtandfonline.com |

Maintenance of Cellular Homeostasis and Stress Response

N4-acetylcytidine plays a crucial role in maintaining cellular homeostasis and orchestrating the cellular response to stress. tandfonline.com The modification is integral to the integrated stress response (ISR), a major cellular pathway for adapting to environmental challenges like nutrient deprivation and oxidative stress. biorxiv.orgacs.org

Under stress conditions, cells form stress granules, which are aggregates of non-translating mRNAs and proteins. embopress.org Research has shown that mRNAs modified with ac4C are enriched in stress granules, suggesting a role for this modification in triaging specific transcripts during the stress response. embopress.org This localization of ac4C-modified mRNAs to stress granules is linked to the specific translational regulation of stress-sensitive transcripts. embopress.org Furthermore, the loss of ac4C on tRNA has been shown to activate stress-sensing kinases, highlighting the importance of this modification in preventing chronic stress signaling. biorxiv.org These findings underscore the role of ac4C in the dynamic regulation of protein synthesis that allows cells to cope with adverse conditions and maintain internal balance. tandfonline.com

Roles in Cell Proliferation and Cell Cycle Progression

The regulation of cell proliferation and the precise progression through the cell cycle are tightly linked to N4-acetylcytidine modification. tandfonline.com The enzyme responsible for this modification, NAT10, is known to be involved in processes critical for cell division. nih.gov Dysregulation of ac4C levels has been implicated in uncontrolled cell proliferation, a hallmark of cancer. tandfonline.comnih.gov

Aberrant levels of ac4C can alter the expression of key genes that govern the cell cycle, potentially leading to genomic instability and oncogenic transformation. tandfonline.comnih.gov Studies have shown that ac4C modifications can influence the stability and translation of mRNAs encoding proteins that regulate cell cycle checkpoints and proliferation. researchgate.net Recent research also suggests a direct link between ac4C modifications and the cell cycle, with interphase cells showing the highest levels of ac4C-modified RNA, which then sharply decrease during mitosis. oup.com This dynamic regulation points to a specific role for ac4C in controlling the transitions between different phases of the cell cycle. oup.com

Involvement in DNA Damage Response and Repair Pathways

N4-acetylcytidine is increasingly recognized for its involvement in the cellular response to DNA damage, a critical process for maintaining genome stability. nih.govtandfonline.com Recent studies have revealed a potential connection between RNA modifications and DNA repair mechanisms, suggesting that ac4C-modified RNAs may interact with factors involved in DNA repair pathways. nih.govtandfonline.com

Following DNA damage, such as that induced by UV radiation, a PARP-dependent accumulation of ac4C-modified RNA has been observed at the sites of DNA lesions. semanticscholar.org This suggests that ac4C RNA is recruited to damaged chromatin to participate in the repair process. semanticscholar.org The dysregulation of ac4C has been linked to altered genome stability and can affect the expression of genes crucial for cell proliferation, cell cycle control, and apoptosis in response to DNA damage. tandfonline.comnih.gov These findings highlight a multifaceted role for ac4C in coordinating the cellular response to genomic insults, thereby safeguarding the integrity of the genetic material. tandfonline.com

Contributions to Reproductive Biology

N4-acetylcytidine modification has essential functions in reproductive biology, particularly in the development of male germ cells. nih.gov The dynamic regulation of ac4C during gametogenesis underscores its importance for fertility. colby.edunih.gov

The process of spermatogenesis, which involves the complex series of events leading to the formation of sperm, is critically dependent on NAT10-mediated N4-acetylcytidine modification. colby.edunih.gov The levels of ac4C undergo dynamic changes throughout the different stages of spermatogenesis. colby.eduoup.com

A crucial event during the first meiotic prophase is the pairing and synapsis of homologous chromosomes, which ensures proper chromosome segregation. Studies involving the specific removal of the Nat10 gene in germ cells have demonstrated severe defects in this process. colby.edunih.govoup.com The absence of NAT10 and, consequently, ac4C modification leads to failures in homologous chromosome synapsis, meiotic recombination, and the repair of DNA double-strand breaks that are intentionally created during meiosis. colby.eduoup.com This disruption severely inhibits the entry into and progression through meiosis, ultimately highlighting the indispensable physiological role of ac4C in ensuring the successful completion of spermatogenesis and male fertility. nih.govcolby.eduoup.com

Male Germ Cell Meiosis and Spermatogenesis

Meiotic Recombination

Recent studies have highlighted the importance of NAT10-mediated ac4C modification in the process of meiotic recombination. nih.gov In male germ cells, the specific removal of Nat10 leads to significant defects in meiotic recombination during prophase I. nih.govoup.com This suggests that the ac4C modification of RNA is a crucial factor for the proper execution of the exchange of genetic material between homologous chromosomes, a key feature of meiosis. nih.govnih.gov The absence of this modification disrupts the normal progression of spermatogenesis, underscoring the physiological importance of ac4C in reproductive health. nih.govoup.com

DNA Double-Strand Break Repair

The integrity of the genome is constantly challenged by DNA damage, including double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA lesions. nih.gov Emerging research indicates a link between RNA modifications, such as N4-acetylcytidine, and DNA repair mechanisms. nih.gov The enzyme NAT10, which installs the ac4C modification, has been implicated in the cellular response to DNA damage. nih.govnih.gov Germ cell-specific inactivation of Nat10 results in impaired repair of DNA double-strand breaks during meiosis. nih.govoup.com This suggests that ac4C-modified RNA may interact with factors involved in DNA repair pathways, thereby influencing the cell's capacity to respond to and repair DNA damage. nih.gov Dysregulation of this process has been implicated in cancer development, where altered levels of modified RNAs may contribute to genomic instability. nih.gov

Oocyte Maturation

The process of oocyte maturation is a highly regulated and critical step in female fertility, largely controlled by post-transcriptional mechanisms. nih.govbiorxiv.org The N4-acetylcytidine modification of RNA, catalyzed by NAT10, plays a significant role in this process. nih.govnih.govoup.com Studies have shown that both the levels of ac4C and the expression of NAT10 decrease as mouse oocytes mature. nih.gov Knockdown of NAT10 in germinal vesicle (GV) stage oocytes leads to delayed meiotic maturation in vitro, highlighting the regulatory role of NAT10-mediated ac4C modification. oup.com This modification appears to enhance the stability and translation of key maternal mRNAs, which are essential for the progression of meiosis. biorxiv.orgresearchgate.net For instance, NAT10-mediated ac4C modification has been shown to maintain the stability of the OGA (O-GlcNAcase) transcript, a gene whose knockdown hinders oocyte maturation. oup.com

Modulation of Immune and Inflammatory Responses

N4-Acetylcytidine, a metabolite derived from the degradation of tRNA, has been identified as a key modulator of the innate immune system. scientificarchives.comnih.gov It is particularly involved in the activation and sustenance of inflammatory pathways in immune cells such as microglia. scientificarchives.comnih.gov

NFκB Signaling Activation

The transcription factor NF-κB (nuclear factor kappa B) is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. N4-acetylcytidine has been shown to activate the NF-κB signaling pathway. medchemexpress.commedchemexpress.commed-life.cn In microglial cells, treatment with N4-acetylcytidine leads to the activation of NF-κB and the subsequent upregulation of its target genes. scientificarchives.comnih.gov This activation is a crucial step in initiating the inflammatory cascade in response to this endogenous metabolite. scientificarchives.com The release of HMGB1 is reportedly necessary for N4-acetylcytidine to activate NF-κB signaling. scientificarchives.comnih.gov

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines like IL-1β. N4-acetylcytidine is a potent activator of the NLRP3 inflammasome pathway. scientificarchives.commedchemexpress.commedchemexpress.com It induces the expression of NLRP3, a key component of the inflammasome, at both the mRNA and protein levels. medchemexpress.commedchemexpress.com This upregulation primes the inflammasome, and N4-acetylcytidine also promotes its subsequent assembly and activation. scientificarchives.comnih.gov This sustained activation contributes to chronic inflammatory conditions. researchgate.net

HMGB1 Expression and Release

High Mobility Group Box 1 (HMGB1) is a protein that can act as a damage-associated molecular pattern (DAMP) when released from cells, further propagating inflammation. N4-acetylcytidine has been found to induce both the expression and release of HMGB1 from microglia. scientificarchives.commedchemexpress.commedchemexpress.com This released HMGB1, in turn, is necessary for the sustained activation of NF-κB signaling and the continued expression of NLRP3 mediated by N4-acetylcytidine. scientificarchives.comnih.govglpbio.com Silencing HMGB1 expression has been shown to eliminate the N4-acetylcytidine-stimulated activation of NF-κB and the expression of NLRP3. scientificarchives.comnih.gov This establishes a positive feedback loop where N4-acetylcytidine induces HMGB1, which then facilitates further inflammatory signaling. scientificarchives.com

Impact on Viral Replication Cycles

N4-acetylcytidine has been identified as a critical regulator in the life cycle of several RNA viruses. Its presence on viral RNA can significantly influence replication efficiency and pathogenicity.

Alphaviruses (e.g., Sindbis Virus)

Alphaviruses, a genus of RNA viruses that includes Sindbis virus (SINV), are responsible for a range of human and animal diseases. globalbiodefense.com Recent research has shed light on the role of ac4C modification in the context of alphavirus infection.

Sindbis virus, the prototype alphavirus, is an enveloped, single-stranded RNA virus. nih.gov Studies have shown that SINV infection leads to an increase in the levels of N-acetyltransferase 10 (NAT10), the enzyme responsible for ac4C modification, and a corresponding increase in the ac4C modification of cellular RNA. nih.govnih.gov This suggests a functional role for this modification during viral replication. It has been demonstrated that NAT10 positively regulates SINV infection in a manner dependent on its acetyltransferase activity. nih.govnih.gov

Interestingly, the mechanism by which ac4C influences alphavirus replication appears to be indirect, involving the modification of host cell mRNA rather than the viral genome itself. Specifically, NAT10-mediated ac4C modification enhances the stability of the mRNA for lymphocyte antigen 6 family member E (LY6E), a host protein that promotes alphavirus replication. nih.gov This highlights a non-conventional role for ac4C in the viral life cycle, where it regulates the stability of a host factor that is beneficial for the virus. nih.gov This finding suggests that inhibiting ac4C modification could be a potential strategy for developing antivirals against alphaviruses. nih.gov

Table 1: Impact of N4-Acetylcytidine on Sindbis Virus (SINV) Replication

| Finding | Implication for Viral Replication | Reference |

|---|---|---|

| SINV infection increases NAT10 levels and cellular RNA ac4C modification. | Suggests a role for ac4C in the viral life cycle. | nih.govnih.gov |

| NAT10 positively regulates SINV infection. | Inhibition of NAT10 could suppress viral replication. | nih.govnih.gov |

Enteroviruses (e.g., Enterovirus 71)

Enterovirus 71 (EV71) is a significant human pathogen, and studies have revealed a crucial role for ac4C in its replication and pathogenicity. nih.govnih.gov The 5' untranslated region (UTR) of the EV71 genome is modified with ac4C by the host acetyltransferase NAT10. nih.govnih.gov

The ac4C modification within the internal ribosomal entry site (IRES) of the EV71 genome has a profound effect on viral protein synthesis. nih.govnih.gov This modification enhances viral RNA translation. nih.govnih.gov The mechanism behind this enhancement involves the selective recruitment of the cellular protein poly(C)-binding protein 2 (PCBP2) to the IRES. nih.gov The presence of ac4C also contributes to the stability of the viral RNA, further promoting the production of viral proteins. nih.govnih.gov Inhibition of NAT10 or mutation of the ac4C sites within the IRES leads to suppressed EV71 replication. nih.govnih.gov

Beyond its role in translation, ac4C modification also influences the activity of the viral RNA-dependent RNA polymerase (RdRp), known as 3D. nih.govnih.gov Specifically, ac4C increases the binding of the 3D polymerase to the viral RNA. nih.govnih.gov This enhanced interaction is critical for the efficient replication of the viral genome. Consequently, EV71 mutants lacking ac4C show reduced pathogenicity in vivo. nih.govnih.gov

Table 2: Role of N4-Acetylcytidine in Enterovirus 71 (EV71) Replication

| Finding | Implication for Viral Replication | Reference |

|---|---|---|

| The 5' UTR of the EV71 genome is ac4C modified by NAT10. | Highlights a direct modification of the viral RNA. | nih.govnih.gov |

| ac4C enhances viral RNA translation. | Promotes the synthesis of viral proteins. | nih.govnih.gov |

| ac4C facilitates the recruitment of PCBP2 to the IRES. | A specific mechanism for translation enhancement. | nih.gov |

| ac4C increases the binding of the RNA-dependent RNA polymerase (3D) to viral RNA. | Boosts the replication of the viral genome. | nih.govnih.gov |

Influence on Viral RNA Translation

Role in Archaeal Thermotolerance

N4-acetylcytidine plays a significant role in the ability of certain archaea to withstand high temperatures. The stabilizing effect of ac4C on RNA structures has been linked to the thermotolerance of these organisms. researchgate.netnih.gov In the hyperthermophilic archaeon Thermococcus kodakarensis, the catalytic activity of the RNA acetyltransferase TkNat10, which is responsible for ac4C formation, is critical for the organism's fitness at elevated temperatures. researchgate.net Ablation of ac4C from its substrates in archaea has been observed to result in reduced thermotolerance. researchgate.netnih.gov This suggests that the structural stability conferred by ac4C is a key adaptation for survival in extreme thermal environments. researchgate.netnih.gov

Epithelial-Mesenchymal Transition Regulation

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in development, wound healing, and cancer metastasis. albany.edu Emerging evidence suggests that N4-acetylcytidine is involved in the regulation of EMT. researchgate.net Studies in human mammary epithelial cells have shown that overexpression of NAT10, the enzyme that produces ac4C, can induce mesenchymal characteristics. albany.edu Furthermore, NAT10-mediated ac4C modification has been found to promote the metastasis of gastric cancer and induce EMT by regulating the stability of COL5A1 mRNA. sciengine.com These findings point to a role for ac4C in the complex regulatory networks that govern cellular plasticity and cancer progression. albany.edusciengine.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N4-Acetylcytidine |

| N4-Acetylcytidine triphosphate |

| Acetyl-CoA |

| Adenosine (B11128) triphosphate |

| Poly(C)-binding protein 2 |

| COL5A1 |

| N-acetyltransferase 10 |

| Lymphocyte antigen 6 family member E |

| Sindbis virus |

| Enterovirus 71 |

Advanced Methodologies for Researching N4 Acetylcytidine and Its Triphosphate

Biochemical and Molecular Synthesis Approaches

The synthesis of RNA containing N4-acetylcytidine has historically been challenging due to the chemical lability of the acetyl group. nih.govnih.gov However, recent advancements have enabled the site-specific incorporation and synthesis of ac4C-modified RNA oligomers, paving the way for detailed functional and structural studies.

Site-Specific Incorporation of ac4C into RNA

The site-specific synthesis of N4-acetylcytidine into RNA has been a significant hurdle in understanding its biological function. nih.govnih.gov Conventional solid-phase RNA synthesis methods are incompatible because they utilize N4-acetylation as a protecting group for cytidine (B196190), which is removed during the final deprotection steps. nih.gov A key breakthrough was the development of an orthogonal protection strategy that allows for the retention of the N4-acetyl group. This method employs protecting groups and solid supports that are labile to non-nucleophilic conditions, thus avoiding the cleavage of the acetyl group. nih.gov This approach has enabled the synthesis of homogeneous RNAs with ac4C at defined positions, which is crucial for biophysical analyses. nih.govnih.gov

This synthetic route has been instrumental in studying the effects of ac4C in its natural eukaryotic sequence context, which is typically the central nucleotide of a 5′-CCG-3′ sequence. nih.govnih.govresearchgate.net By incorporating ac4C into synthetic RNA duplexes based on human 18S rRNA sequences, researchers have been able to perform thermal denaturation studies to investigate its impact on duplex stability. nih.govnih.govbiorxiv.org

Synthesis of Homogeneous RNA Oligomers with Acetyl Groups

The ability to produce homogeneous RNA oligomers containing N4-acetylcytidine is fundamental for detailed biophysical and structural characterization. nih.govnih.gov A recently developed synthetic route facilitates the creation of such oligomers with electrophilic acetyl groups. nih.govnih.govresearchgate.netbiorxiv.org This methodology was a prerequisite for investigating the thermodynamic consequences of cytidine acetylation. nih.govnih.gov The synthesis allows for the creation of sequence-defined RNA oligomers with acetylation at specific positions, which was previously a major obstacle. researchgate.net

One innovative approach involves using fluoride-cleavable groups as linkers and for the protection of the exo-amino groups of nucleobases. researchgate.net Specifically, the 4-((t-butyldimethylsilyl)oxy)-2-methoxybutanoyl (SoM) group protects the amino groups, and the 4-((t-butyldimethylsilyl)oxy)-2-((aminophosphaneyl)oxy)butanoyl (SoA) group serves as the linker for solid-phase synthesis. researchgate.net This strategy allows for the cleavage of the RNA from the solid support and the removal of protecting groups under mild fluoride (B91410) conditions, which preserves the sensitive N4-acetylcytidine modification. researchgate.net

Preparation of N4-Acylated Deoxycytidine Triphosphates

The enzymatic synthesis of modified DNA requires the corresponding modified deoxycytidine triphosphates. A method for the preparation of N4-acylated 2'-deoxycytidine-5'-triphosphates has been developed. oup.com This process involves the acylation of 2'-deoxycytidine (B1670253) with an appropriate activated ester of a carboxylic acid to yield N4-acyl-2'-deoxycytidines. oup.com These modified nucleosides are then converted into the corresponding triphosphates using a one-step phosphorylation method. oup.com This allows for the enzymatic incorporation of these modified bases into DNA, which can be used in various molecular biology applications. oup.com

In Vitro Transcription Assays Utilizing N4-Acetylcytidine Triphosphate

This compound (ac4CTP) has been shown to be an efficient substrate for in vitro transcription catalyzed by T7 polymerase. medchemexpress.commedchemexpress.comadooq.comglpbio.combioscience.co.uk This allows for the incorporation of N4-acetylcytidine into multiple RNA templates. medchemexpress.commedchemexpress.comadooq.comglpbio.combioscience.co.uk This capability is crucial for producing ac4C-modified RNA for functional studies, enabling researchers to investigate the impact of this modification on processes such as translation. oup.com

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | T7 Polymerase | medchemexpress.commedchemexpress.comadooq.comglpbio.combioscience.co.uk |

| Substrate | This compound (ac4CTP) | medchemexpress.commedchemexpress.comadooq.comglpbio.combioscience.co.uk |

| Application | Incorporation of ac4C into various RNA templates during in vitro transcription. | medchemexpress.commedchemexpress.comadooq.comglpbio.combioscience.co.uk |

Detection, Mapping, and Quantification Techniques for ac4C

The low abundance and chemical inertness of N4-acetylcytidine make its detection and mapping challenging. cd-genomics.com However, several powerful techniques have been developed to identify and quantify this modification across the transcriptome.

Immunoprecipitation-Based Methods (e.g., ac4C RNA Immunoprecipitation)

Acetylated RNA immunoprecipitation coupled with high-throughput sequencing (acRIP-seq) is a primary method for the transcriptome-wide mapping of N4-acetylcytidine. cd-genomics.comcd-genomics.comnih.gov This technique utilizes an antibody that specifically recognizes and binds to ac4C. cd-genomics.comnih.gov The general workflow involves fragmenting total RNA, immunoprecipitating the ac4C-containing fragments with the specific antibody, and then sequencing the enriched RNA to identify the locations of the modification. cd-genomics.comnih.govbio-protocol.org

The process can be summarized in the following steps:

Cell Lysis and RNA Extraction: Total RNA is extracted from the cells of interest. cd-genomics.com

RNA Fragmentation: The extracted RNA is fragmented into smaller pieces to allow for higher resolution mapping. bio-protocol.org

Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-ac4C antibody. cd-genomics.comnih.gov Protein A/G beads are then used to capture the antibody-RNA complexes. abcam.com

Washing: Unbound RNA fragments are washed away. abcam.com

RNA Elution and Purification: The bound RNA, enriched for ac4C, is eluted and purified. abcam.com

Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced using next-generation sequencing platforms. cd-genomics.combio-protocol.org

Data Analysis: The sequencing reads are mapped to the genome to identify the regions enriched for ac4C. cd-genomics.com

acRIP-seq has been instrumental in identifying ac4C in various RNA types, including mRNA, and has revealed that this modification can enhance mRNA stability and translation efficiency. nih.govnih.gov

| Step | Description | Reference |

|---|---|---|

| 1. RNA Fragmentation | Isolated RNA is fragmented to enable mapping of the modification to specific regions. | bio-protocol.org |

| 2. Immunoprecipitation | Fragmented RNA is incubated with an anti-ac4C antibody to capture RNA containing the modification. | cd-genomics.comnih.gov |

| 3. Library Construction & Sequencing | The immunoprecipitated RNA is used to prepare a library for high-throughput sequencing. | bio-protocol.org |

| 4. Peak Calling | Sequencing data is analyzed to identify regions with a significant enrichment of ac4C. | nih.gov |

Dot Blotting

Dot blotting is a semi-quantitative method used to detect the global levels of N4-acetylcytidine (ac4C) in various biological samples. raybiotech.com This technique relies on the high specificity of anti-ac4C antibodies to identify the modification within a sample of purified RNA. abcam.comnih.gov The procedure is relatively simple, rapid, and does not require specialized equipment, making it suitable for high-throughput screening. raybiotech.com

In a typical dot blot assay, total RNA is purified from cells or tissues and spotted onto a nitrocellulose or nylon membrane. raybiotech.comresearchgate.net One portion of the spotted samples is often stained with methylene (B1212753) blue to serve as a loading control, ensuring that equal amounts of RNA were applied. raybiotech.comabcam.comresearchgate.net The membrane is then blocked and incubated with a primary antibody specific to ac4C, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. raybiotech.comabcam.com A chemiluminescent signal is generated and captured by an imaging system, with the signal intensity correlating to the amount of ac4C present in the sample. raybiotech.com

The specificity of the dot blot is crucial. For instance, the monoclonal antibody [EPRNCI-184-128] has been shown to detect RNA probes synthesized with this compound (ac4CTP) but not those with unmodified cytidine triphosphate (CTP). abcam.com The signal can be dramatically reduced in cells where the acetyltransferase NAT10 is knocked out or when the RNA sample is treated with hydroxylamine, which removes the acetyl group from ac4C, further confirming the antibody's specificity. abcam.comnih.govabcam.com This method is versatile, compatible with RNA, urine, serum, and plasma from various species, and requires minimal sample preparation. raybiotech.com

Transcriptome-Wide Profiling and Sequencing Analyses

To understand the specific locations and functional implications of ac4C across the entire set of RNA transcripts (the transcriptome), researchers employ powerful high-throughput sequencing techniques. The two primary methods are acetylated RNA immunoprecipitation sequencing (acRIP-seq) and a chemical-based approach, ac4C-seq.

acRIP-seq (also known as A-seq) is an antibody-based method for transcriptome-wide mapping of ac4C. cd-genomics.comnih.gov The general workflow involves fragmenting total RNA, followed by immunoprecipitation using an antibody that specifically targets ac4C. cd-genomics.comcd-genomics.com The enriched, ac4C-containing RNA fragments are then purified, converted into a cDNA library, and analyzed using high-throughput sequencing platforms like Illumina. cd-genomics.comcd-genomics.com This process identifies the regions of RNA that are acetylated, providing insights into the distribution of ac4C. cd-genomics.comnih.gov For example, acRIP-seq has been used to create transcriptome-wide maps of ac4C in plants like Arabidopsis thaliana and rice, revealing that the modification is enriched near translation start sites and is correlated with RNA stability and translation efficiency. nih.govresearchgate.net While powerful, a limitation of standard acRIP-seq is that it identifies modified regions rather than pinpointing the exact single-nucleotide location of the ac4C modification. researchgate.net

ac4C-seq offers a solution for quantitative, single-nucleotide resolution mapping of cytidine acetylation. rna-seqblog.comnih.gov This method does not rely on antibodies. Instead, it uses a chemical reaction where the acetyl group of ac4C facilitates its reduction by sodium cyanoborohydride (NaCNBH₃) under acidic conditions. rna-seqblog.comnih.gov This reduction forms a modified base that causes a misincorporation (typically a C-to-T change) during reverse transcription. rna-seqblog.com The RNA is fragmented, ligated to adapters, and then reverse transcribed to create a cDNA library. rna-seqblog.comnih.gov After sequencing, a bioinformatic pipeline identifies the precise locations of ac4C by detecting the C→T mutations in the reduced samples compared to controls. rna-seqblog.com This technique has been used to validate known ac4C sites in rRNA and tRNA and to study RNA acetylation dynamics in various organisms. researchgate.net

| Technique | Principle | Resolution | Key Advantage | Key Limitation |

|---|---|---|---|---|

| acRIP-seq | Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing. cd-genomics.comcd-genomics.com | Region-specific (~100-200 nucleotides) | Identifies transcriptome-wide distribution of ac4C-modified regions. cd-genomics.com | Does not provide single-nucleotide resolution. researchgate.net |

| ac4C-seq | Chemical reduction of ac4C induces misincorporation during reverse transcription, which is detected by sequencing. rna-seqblog.comnih.gov | Single-nucleotide | Provides quantitative, base-resolution mapping of ac4C sites and their modification levels. rna-seqblog.comnih.gov | May not be suitable for all sample types; for instance, it was found to be less effective than acRIP-seq for plant RNA. nih.govresearchgate.net |

Mass Spectrometry-Based Characterization (e.g., HPLC-MS)

Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), is a cornerstone for the quantitative analysis of RNA modifications. nih.gov HPLC-MS/MS allows for the sensitive and accurate detection of ac4C from minute amounts of total RNA. nih.govcreative-proteomics.com

The process begins with the enzymatic hydrolysis of RNA into individual nucleosides. nih.gov These nucleosides are then separated using reverse-phase HPLC (RP-HPLC), which can effectively distinguish between canonical nucleosides (A, U, G, C) and various modified ones, including ac4C. nih.gov The separated nucleosides are then introduced into a mass spectrometer for detection and quantification. nih.govembopress.org This combined approach is highly sensitive and can analyze trace-modified nucleosides from different RNA sources. nih.gov For instance, LC-MS/MS has been used to confirm a significant decrease in global ac4C levels in NAT10 knockout cells and to quantify the relative abundance of ac4C in RNA purified from specific cellular compartments like stress granules. embopress.org

In Situ Detection Techniques (e.g., Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA))

Visualizing RNA modifications within the cellular context provides invaluable information about their spatial dynamics. A novel and highly sensitive method for the in situ detection of ac4C is the Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA). oup.comoup.com This technique overcomes the sensitivity and specificity limitations of previous in situ methods. nih.gov

FMPLA combines several innovative approaches. oup.comoup.com First, cells are treated with ethyl fluoroacetate, which metabolically labels newly synthesized ac4C sites as fluoro-metabolically labeled ac4C (F-ac4C). oup.com A specific probe (Probe A) is then conjugated to these F-ac4C sites via a fluorine-thiol displacement reaction. oup.comoup.com Concurrently, a second probe (Probe B), which is a DNA oligonucleotide for RNA in situ hybridization (RISH), binds to a specific region of the target RNA molecule. oup.com

When Probe A and Probe B are in close proximity (indicating an ac4C site on the target RNA), they facilitate the ligation of two other connector probes (C1 and C2) to form a circular DNA template. oup.comoup.com This circular template then undergoes rolling circle amplification (RCA), which generates a long DNA amplicon containing many repeated sequences. oup.com Finally, fluorophore-labeled probes bind to this amplicon, producing a strong, localized fluorescent signal that can be visualized with a microscope. oup.com FMPLA enables high-sensitivity imaging of ac4C in specific RNA species and has been used to study the dynamics of ac4C during the cell cycle and in response to chemotherapy, revealing distinct modification patterns in drug-resistant cancer cells. oup.comnih.gov

Computational and Bioinformatic Approaches

Experimental identification of ac4C sites can be time-consuming, labor-intensive, and costly. nih.govbenthamdirect.com To overcome these challenges, a variety of computational and bioinformatic tools have been developed to predict ac4C modification sites directly from RNA sequences.

Prediction of ac4C Modification Sites

Early computational predictors for ac4C sites relied on machine learning algorithms trained on features extracted from experimentally validated RNA sequences. These features often include sequence composition and physicochemical properties.

Several notable predictors have been developed:

PACES : This was one of the first predictors for ac4C sites in human mRNA. scite.ai It uses a random forest model trained on features like position-specific dinucleotide sequence profiles and K-nucleotide frequencies. scite.aicomputer.org

XG-ac4C : This tool improved upon earlier models by using an eXtreme Gradient Boosting (XGBoost) classifier. oup.comoup.com It incorporates six different types of features, including nucleotide chemical properties, one-hot encoding, and electron-ion interaction pseudopotentials, to characterize the RNA sequence information. computer.orgoup.com

iRNA-ac4C : This predictor employs a gradient boosting decision tree (GBDT) model. bohrium.com Its features are based on nucleotide composition, nucleotide chemical properties, and accumulated nucleotide frequencies. The model uses a feature selection strategy to identify the most informative features for prediction. bohrium.com

These tools have been instrumental in mining potential ac4C motifs and guiding experimental research by narrowing down candidate sites. scite.ai

Application of Machine Learning and Deep Learning Models (e.g., DL-ac4C for site recognition)

More recently, deep learning models have been applied to ac4C site prediction, offering advantages in automatically extracting complex and hierarchical features from sequence data without the need for manual feature engineering. oup.commdpi.com These models often demonstrate superior performance compared to traditional machine learning approaches. nih.gov

A variety of deep learning architectures have been proposed:

DL-ac4C : This model uses a Convolutional Neural Network (CNN) to recognize ac4C sites. mdpi.com The input RNA sequence is encoded using a one-hot technique, and the CNN architecture is designed to learn the patterns indicative of acetylation. The creators reported that DL-ac4C showed improved accuracy over non-deep learning methods. mdpi.com

DeepAc4C : This tool also employs a CNN but uses hybrid features that combine physicochemical patterns with a distributed representation of nucleic acids. oup.com This approach aims to capture sequence patterns from multiple perspectives to improve prediction performance. oup.com

DLC-ac4C : This framework integrates a Densely Connected Convolutional Network (DenseNet) to learn local features and a Bidirectional Long Short-Term Memory (Bi-LSTM) network to capture global, long-range dependencies in the sequence. nih.govbenthamdirect.com It also introduces a channel attention mechanism to weigh the importance of different sequence characteristics, achieving high sensitivity and accuracy. nih.govbenthamdirect.com

TransC-ac4C : This novel model combines a CNN for local feature extraction with a Transformer model. computer.org The Transformer's self-attention mechanism is particularly effective at capturing global dependencies within the RNA sequence. The model uses five different feature encoding strategies to represent the sequence's attributes and physicochemical properties. computer.org

DPNN-ac4C : This model features a dual-path neural network that integrates bidirectional GRU networks and CNNs, along with a self-attention mechanism, to capture both local and global sequence features effectively. oup.com

| Model Name | Core Algorithm | Key Features/Architecture | Reported Accuracy (Independent Test Set) |

|---|---|---|---|

| PACES | Random Forest | Position-specific dinucleotide sequence profiles, K-nucleotide frequencies. scite.aicomputer.org | ~64.47% (as reported in TransC-ac4C comparison) computer.org |

| XG-ac4C | XGBoost | Six feature types including nucleotide chemical properties and EIIP. computer.orgoup.com | ~75.44% (as reported in TransC-ac4C comparison) computer.org |

| DeepAc4C | CNN | Hybrid features combining physicochemical patterns and distributed representation. computer.orgoup.com | ~78.47% (as reported in TransC-ac4C comparison) computer.org |

| DL-ac4C | CNN | One-hot encoding of RNA sequence. mdpi.com | Improved recall area by 9.8% over previous methods. mdpi.com |

| DLC-ac4C | DenseNet + Bi-LSTM | Channel attention mechanism, homomorphic integration strategy. nih.govbenthamdirect.com | 82.97% nih.govbenthamdirect.com |

| TransC-ac4C | CNN + Transformer | Five feature encoding strategies, self-attention for global dependencies. computer.org | 80.69% computer.org |

| DPNN-ac4C | Dual-Path Neural Network (Bi-GRU + CNN) | Self-attention mechanism to capture local and global features. oup.com | 82.78% oup.com |

Functional Characterization Assays

Advanced methodologies are essential for elucidating the functional consequences of N4-acetylcytidine (ac4C) incorporation into RNA. These assays provide critical insights into how this modification influences RNA lifecycle, from stability and translation to its interactions with other molecules.

RNA Stability Assays

N4-acetylcytidine is a crucial regulator of RNA stability. nih.govfrontiersin.org Studies have consistently demonstrated that the presence of ac4C can significantly enhance the stability of messenger RNA (mRNA), leading to an increased half-life. mdpi.comnih.gov This effect is largely attributed to the modification's ability to protect the RNA molecule from degradation. The primary enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), plays a central role; downregulation or inhibition of NAT10 leads to a reduction in ac4C levels and a corresponding decrease in mRNA stability. mdpi.comresearchgate.net

The stabilizing effect of ac4C is not limited to cellular mRNAs but also extends to viral RNAs. For instance, ac4C modification is critical for the stability of the enterovirus 71 (EV71) genome and the polyadenylated nuclear (PAN) RNA of Kaposi's sarcoma-associated herpesvirus (KSHV), highlighting its importance in viral replication and pathogenesis. nih.govoup.com Research on mouse oocytes has further established ac4C as a key determinant of post-transcriptional regulation, where it modulates mRNA stability during maturation. nih.govfrontiersin.org

Table 1: Research Findings on N4-acetylcytidine (ac4C) and RNA Stability

| RNA Type | Organism/System | Key Findings | Reference(s) |

|---|---|---|---|

| General mRNA | Human Cells | Acetylation is linked to increased mRNA half-life and stability. | mdpi.comnih.gov |

| Target Genes in Osteosarcoma | Human Cancer Cells | Inhibition of the acetyltransferase NAT10 decreases target mRNA stability. | researchgate.net |

| Enterovirus 71 (EV71) RNA | Viral System | ac4C modification enhances viral RNA stability. | oup.com |

| KSHV PAN RNA | Viral System | ac4C accumulates on PAN RNA, promoting its stability. | nih.gov |

| Maternal mRNA | Mouse Oocytes | ac4C is a critical regulator of mRNA stability during oocyte maturation. | nih.govfrontiersin.org |

In Vitro Translation Systems

In vitro translation (IVT) systems are invaluable for directly assessing the impact of ac4C on protein synthesis. This compound (ac4CTP) is effectively utilized as a substrate in T7 polymerase-catalyzed in vitro transcription reactions to generate synthetic mRNAs containing ac4C. researchgate.netmedchemexpress.commedchemexpress.comoup.comd-nb.info These modified mRNAs can then be introduced into cell-free translation systems or transfected into cells to measure protein output.

Research has shown that the presence of ac4C within an mRNA molecule, particularly within the coding sequence (CDS), can significantly promote translation efficiency. nih.govnih.govresearchgate.netnih.gov This enhancement is position-dependent; for example, ac4C in wobble positions of codons can also stimulate translation. nih.govmdpi.com In the context of viral replication, ac4C modification of the enterovirus 71 genome was found to enhance the translation of viral proteins. oup.com These findings collectively indicate that ac4C acts as a positive regulatory mark for translation.

Table 2: Application of this compound (ac4CTP) in In Vitro Translation Studies

| Experimental Setup | Key Observation | Outcome | Reference(s) |

|---|---|---|---|

| IVT with ac4CTP | ac4CTP is efficiently incorporated into mRNA transcripts by T7 RNA polymerase. | Production of ac4C-modified mRNA for functional assays. | researchgate.netmedchemexpress.comoup.comd-nb.info |

| Translation of ac4C-luciferase reporter mRNA | ac4C-containing mRNAs are effectively translated in human cells. | Demonstrates compatibility with the cellular translation machinery. | researchgate.net |

| Translation of ac4C-mRNA in cell-free systems | mRNA with ac4C in the coding sequence shows increased protein yield. | Enhanced translation efficiency. | nih.govnih.gov |

| Translation of ac4C-modified EV71 viral RNA | Inhibition of ac4C modification reduces viral protein synthesis. | ac4C is crucial for efficient viral translation. | oup.com |

RNA Structure Probing and Biophysical Characterization (e.g., Thermal Denaturation)

The acetylation of cytidine at the N4 position has significant biophysical consequences for RNA structure. researchgate.net Studies utilizing techniques like thermal denaturation have revealed that ac4C enhances the thermostability of RNA duplexes. researchgate.net This stabilization effect is observed in both RNA:RNA and RNA:DNA hybrids. researchgate.net

The underlying mechanism for this increased stability involves the acetyl group, which locks the cytosine base into a specific "proximal" conformation. This conformation facilitates stronger Watson-Crick base pairing with guanosine (B1672433). nih.govresearchgate.net The acetyl group's carbonyl oxygen forms an intramolecular interaction that makes the N4 hydrogen more available for hydrogen bonding with the opposing guanine (B1146940) base, thereby enforcing the RNA structure. nih.govresearchgate.net

Table 3: Biophysical Effects of N4-acetylcytidine (ac4C) on RNA Duplex Stability

| RNA Sequence Context | Technique | Observation | Implication | Reference(s) |

|---|---|---|---|---|

| Synthetic RNA duplex (native rRNA sequence) | Thermal Denaturation (Tm) | Increased melting temperature compared to unmodified duplex. | ac4C stabilizes RNA:RNA duplexes. | researchgate.net |

| Human tRNA context | Thermal Denaturation (Tm) | Duplex melting analysis shows a stabilizing role for ac4C. | Enforces RNA structure in a complex, modified RNA. | researchgate.net |

| General RNA:RNA and RNA:DNA duplexes | Biophysical Characterization | ac4C increases the thermostability of Watson:Crick interactions. | Enhanced base pairing fidelity and structural integrity. | researchgate.net |

RNA-Protein Interaction Studies (e.g., RNA Pulldown)

The presence of ac4C can modulate the interaction between RNA and RNA-binding proteins (RBPs). researchgate.net These interactions are critical for nearly all aspects of the RNA life cycle. Assays such as RNA pulldowns are employed to identify proteins that preferentially bind to or are repelled by ac4C-modified RNA.

In a notable example concerning enterovirus 71, ac4C modification was shown to enhance the recruitment of the cellular protein PCBP2 to the viral internal ribosomal entry site (IRES). oup.com Furthermore, it increased the binding of the viral RNA-dependent RNA polymerase (3Dpol) to the viral RNA, suggesting a direct role in regulating viral replication machinery. oup.com To identify a broader range of potential ac4C "reader" proteins, studies have used biotinylated ac4C-containing RNA probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. frontiersin.org These proteomic approaches have identified numerous candidate RBPs involved in translation, transcription, and post-transcriptional modification. frontiersin.org

Table 4: Proteins Identified to Interact with N4-acetylcytidine (ac4C)-Modified RNA

| RNA Bait | System | Interacting Protein(s) | Functional Consequence | Reference(s) |

|---|---|---|---|---|

| EV71 IRES | Viral Infection Model | Poly(rC)-binding protein 2 (PCBP2) | Enhanced selective recruitment to the IRES, boosting translation. | oup.com |

| EV71 viral RNA | Viral Infection Model | RNA-dependent RNA polymerase (3Dpol) | Increased binding to viral RNA, likely promoting replication. | oup.com |

| Synthetic ac4C-RNA motifs | HEK 293T Cell Lysate | 374 proteins identified via mass spectrometry, enriched in translation and transcription functions. | Identification of a large pool of potential ac4C "reader" proteins. | frontiersin.org |

Gene Expression Analysis at mRNA and Protein Levels (RT-PCR, Western Blot)

To understand the downstream consequences of ac4C modification on gene expression, researchers frequently use a combination of Reverse Transcription Polymerase Chain Reaction (RT-PCR) or quantitative RT-PCR (RT-qPCR) and Western blotting. nih.govresearchgate.net These methods allow for the quantification of specific mRNA and protein levels, respectively, often after perturbing the cellular ac4C landscape by modulating the acetyltransferase NAT10. researchgate.netoup.com

Table 5: Summary of Gene Expression Analysis Techniques for Studying ac4C Function

| Technique | Purpose | Sample Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| RT-PCR / RT-qPCR | Quantify mRNA levels | Analysis of gene expression in osteosarcoma cells after NAT10 inhibition. | Reduced mRNA levels of target genes, indicating a role for ac4C in mRNA stability. | researchgate.net |

| Western Blot | Quantify protein levels | Analysis of viral protein expression in EV71-infected cells with NAT10 knockdown. | Decreased viral protein levels, linking ac4C to translation efficiency. | oup.com |

| Western Blot | Analyze protein expression | Used to detect protein levels in various cell lines and tissues to correlate with ac4C status. | Provides a direct measure of the functional output of ac4C-regulated mRNAs. | medchemexpress.commedchemexpress.combiocompare.comoup.com |

| RT-qPCR | Validate mRNA purity and expression | Verification of mRNA purity after oligo(dT) enrichment from total RNA. | Ensures that observed ac4C levels are specific to mRNA. | oup.com |

Future Research Directions and Unresolved Questions

Elucidation of Precise Molecular Mechanisms Underlying ac4C Functions

A primary focus for future research is to unravel the precise molecular mechanisms by which ac4C exerts its influence on RNA metabolism. It is known that ac4C enhances mRNA stability and translation efficiency. mdpi.comresearchgate.net Specifically, ac4C modification within the coding sequences of mRNA promotes both stability and translation, while its presence in the wobble position of codons primarily boosts translation efficiency. frontiersin.org